4-(Trifluoromethoxy)isoindolin-1-one
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Overview
Description
4-(Trifluoromethoxy)isoindolin-1-one is a chemical compound with the molecular formula C9H6F3NO. It is characterized by the presence of a trifluoromethoxy group attached to an isoindolin-1-one core.
Preparation Methods
The synthesis of 4-(Trifluoromethoxy)isoindolin-1-one can be achieved through several methods. One common approach involves the reaction of 2-iodobenzamides with (silyl)alkynes under aqueous phase-transfer conditions. This method utilizes a CuCl/PPh3 catalyst system in the presence of n-Bu4NBr (TBAB) as a phase-transfer agent . Another method involves ultrasonic-assisted synthesis, which provides high efficiency and yields . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
4-(Trifluoromethoxy)isoindolin-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include organometallic reagents (e.g., RMgX, RLi, R2Zn) and catalysts such as palladium or rhodium . Major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of phthalimides can yield 3-hydroxyisoindolin-1-ones .
Scientific Research Applications
4-(Trifluoromethoxy)isoindolin-1-one has several scientific research applications. It has been studied as a potential ligand for the dopamine receptor D2, suggesting its use in the development of antipsychotic agents . Additionally, it has shown potential in the treatment of Alzheimer’s disease due to its ability to inhibit β-amyloid protein aggregation . In the field of medicinal chemistry, it has been explored as a cyclin-dependent kinase (CDK) inhibitor, particularly for breast cancer treatment . Its unique chemical structure also makes it a valuable intermediate in the synthesis of various bioactive molecules .
Mechanism of Action
The mechanism of action of 4-(Trifluoromethoxy)isoindolin-1-one involves its interaction with specific molecular targets and pathways. For instance, as a potential CDK7 inhibitor, it binds to the active site of the enzyme, inhibiting its activity and thereby affecting cell cycle progression . In the context of dopamine receptor D2 modulation, it interacts with the receptor’s allosteric binding site, influencing neurotransmitter signaling .
Comparison with Similar Compounds
4-(Trifluoromethoxy)isoindolin-1-one can be compared with other isoindolin-1-one derivatives, such as isoindoline-1,3-dione and N-substituted imides . These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical properties and biological activities. For example, isoindoline-1,3-dione derivatives have been investigated for their cytotoxicity against blood cancer cells , while this compound has shown potential in neurodegenerative disease treatment .
Properties
Molecular Formula |
C9H6F3NO2 |
---|---|
Molecular Weight |
217.14 g/mol |
IUPAC Name |
4-(trifluoromethoxy)-2,3-dihydroisoindol-1-one |
InChI |
InChI=1S/C9H6F3NO2/c10-9(11,12)15-7-3-1-2-5-6(7)4-13-8(5)14/h1-3H,4H2,(H,13,14) |
InChI Key |
YFHHIYHVPMZCLB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC=C2OC(F)(F)F)C(=O)N1 |
Origin of Product |
United States |
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